![molecular formula C23H18ClFN2O3S B2466853 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine CAS No. 899356-29-7](/img/structure/B2466853.png)
3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine
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Description
The compound “3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine” is a quinoline derivative. Quinoline is a nitrogenous heterocyclic compound with the chemical formula C9H7N . It’s a well-known tertiary base and is a pungent, hygroscopic, colorless oily liquid . Quinoline derivatives have been used since ancient times .
Molecular Structure Analysis
The molecular structure of this compound would include a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring . Attached to this core would be various functional groups, including a sulfonyl group attached to a chlorophenyl group, an ethoxy group, and a fluorophenyl group attached via an amine linkage.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoline itself is a pungent, hygroscopic, colorless oily liquid .Scientific Research Applications
- Quinoline derivatives, including this compound, have been investigated for their antimicrobial potential. Researchers have explored their efficacy against bacteria, fungi, and other pathogens . Further studies could focus on optimizing their activity and understanding their mechanism of action.
- The substitution pattern of functional groups significantly influences the anti-inflammatory activity of quinolines. For instance, the presence of a CF₃ or OCF₃ group at the ortho position of the ureido terminal ring enhances potency . Investigating this compound’s anti-inflammatory effects could provide valuable insights.
- Quinolones, the parent heterocycle of this compound, have been used as drugs. Notably, quinine and its derivatives (such as chloroquine) were isolated from natural sources and have been employed to treat various conditions . Exploring the pharmacological potential of this compound could lead to novel drug candidates.
- Quinolin-2,4-dione derivatives, including this compound, serve as versatile building blocks for the synthesis of fused ring systems. Researchers have developed synthetic approaches to access these heterocycles, which can be further extended to create diverse molecular architectures .
- Researchers have synthesized heteroannelated derivatives of 4-hydroxy-2-quinolones, including this compound. These derivatives often display interesting pharmaceutical and biological properties. Further exploration of their structure-activity relationships could yield valuable insights .
Antimicrobial Activity
Anti-Inflammatory Properties
Drug Development
Synthetic Methodology
Heteroannelated Derivatives
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c1-2-30-18-9-12-21-20(13-18)23(27-17-7-5-16(25)6-8-17)22(14-26-21)31(28,29)19-10-3-15(24)4-11-19/h3-14H,2H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKRIIPHZRWGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine |
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